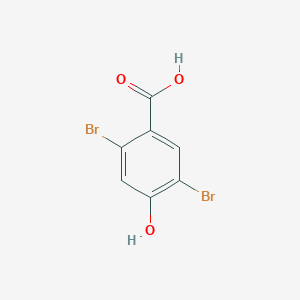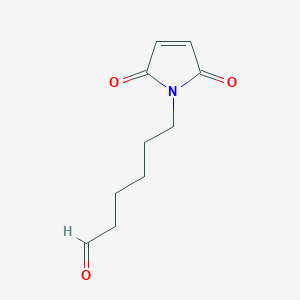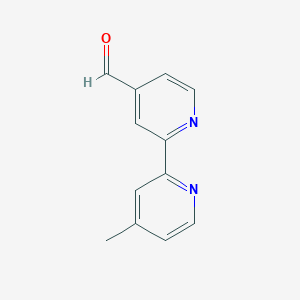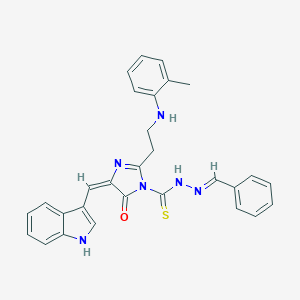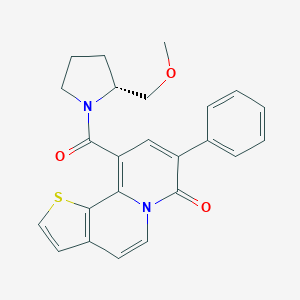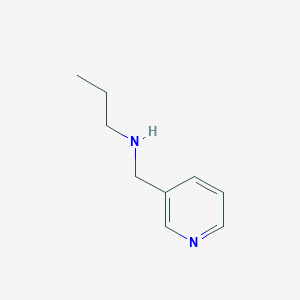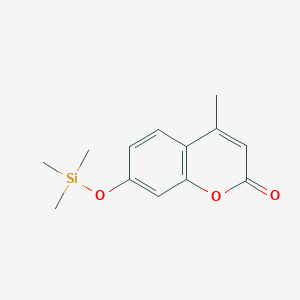
4-Methyl-7-trimethylsiloxycoumarin
概要
説明
Synthesis Analysis
The synthesis of 4-methylcoumarins, including derivatives like 4-Methyl-7-trimethylsiloxycoumarin, involves various chemical reactions. A common method for synthesizing 4-methylcoumarins is the Pechmann condensation, which involves the reaction of phenols with β-keto esters in the presence of an acid catalyst to form the coumarin core structure. Modifications of this core structure, such as the introduction of a trimethylsiloxycoumarin group, can be achieved through subsequent chemical reactions, including halogenation, alkylation, and silylation processes. These synthetic routes allow for the incorporation of the trimethylsiloxycoumarin group at the desired position on the coumarin ring, leading to the formation of 4-Methyl-7-trimethylsiloxycoumarin (Cavar, Kovac, & Maksimovic, 2009).
Molecular Structure Analysis
The molecular structure of 4-Methyl-7-trimethylsiloxycoumarin is characterized by the presence of a coumarin backbone with a methyl group at the 4-position and a trimethylsiloxycoumarin group at the 7-position. This structure imparts unique electronic and steric properties to the molecule, influencing its reactivity and interactions with other molecules. The coumarin ring system contributes to the molecule's aromaticity, while the trimethylsilyl group adds silicon-based reactivity, which is useful in various chemical transformations (Levine & Raines, 2012).
Chemical Reactions and Properties
4-Methyl-7-trimethylsiloxycoumarin participates in chemical reactions typical of coumarins, such as electrophilic aromatic substitution and nucleophilic addition. The presence of the trimethylsilyl group can facilitate reactions involving silicon, such as silylation and desilylation, making it a versatile reagent in organic synthesis. The molecule's reactivity is influenced by the electron-donating methyl group and the electron-withdrawing trimethylsilyl group, which can lead to a balance of reactivity suitable for targeted chemical modifications (Raj Kumar Ramagiri, Vedula, & Thupurani, 2015).
科学的研究の応用
Antioxidant Activity : Several studies have identified potent antioxidant properties in 4-methylcoumarins. These compounds have been found to show antioxidant activity comparable to Trolox, suggesting their potential application in therapeutic treatments and food preservation (Ćavar, Kovač, & Maksimović, 2009); (Ćavar, Kovač, & Maksimović, 2012).
Anticancer Potential : Novel coumarin derivatives have shown promise as potent anticancer drugs. Specifically, they have been explored for their potential in treating pancreatic cancer by targeting specific enzymes and enhancing anti-tumor activity (Manidhar, Kesharwani, Reddy, Reddy, & Misra, 2013).
Antitubercular Agent : The 7-amino-4-methylcoumarin has demonstrated potential as an effective antitubercular agent, showing synergistic effects with isoniazid/rifampicin and possibly targeting mycolic acid (Tandon et al., 2011).
Anti-Inflammatory Activity : 4-Arylcoumarins derived from certain microorganisms have been found to exhibit anti-inflammatory properties, potentially useful in reducing inflammation-related biomarkers in various conditions (Taechowisan et al., 2007).
Hydrogen Peroxide Scavenging : Novel coumarins synthesized through different methods have shown excellent hydrogen peroxide scavenging activities. This indicates potential applications in pharmaceuticals and cosmetics (Al-Amiery, Al-Majedy, Kadhum, & Mohamad, 2015).
Trimethyl Lock Mechanism : The trimethyl lock, a component in some coumarin derivatives, has been recognized as a versatile tool for rapid molecular release in various scientific fields, including chemistry, biology, and pharmacology (Levine & Raines, 2012).
Safety And Hazards
4-Methyl-7-trimethylsiloxycoumarin may cause serious eye irritation. It is recommended to wear protective gloves, clothing, and eye/face protection. It’s also advised to wash hands thoroughly after handling . Skin contact may produce irritation or contact dermatitis which may be delayed several hours . Inhalation of vapors or particulates may irritate the respiratory tract .
将来の方向性
Coumarins and their metal complexes have received great interest due to their wide spectrum of biological applications. Researchers are focusing on the anticancer activity of coumarins, due to their high biological activity and low toxicity . Future research may focus on the discovery of newer drugs using coumarin-derived imine–metal complexes as they have shown a variety of therapeutic applications .
特性
IUPAC Name |
4-methyl-7-trimethylsilyloxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3Si/c1-9-7-13(14)15-12-8-10(5-6-11(9)12)16-17(2,3)4/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHQOZLBDGGWMFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20460228 | |
| Record name | 4-Methyl-7-[(trimethylsilyl)oxy]-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20460228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-7-trimethylsiloxycoumarin | |
CAS RN |
67909-31-3 | |
| Record name | 4-Methyl-7-[(trimethylsilyl)oxy]-2H-1-benzopyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67909-31-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-7-[(trimethylsilyl)oxy]-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20460228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



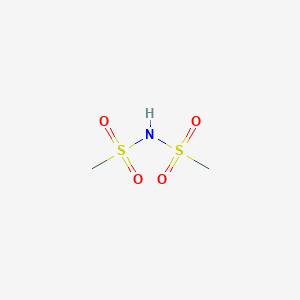
![3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine](/img/structure/B20946.png)

![(3S,4S)-4-Acetyl-10-[(1S,2S)-1-acetyl-2,5,10-trihydroxy-2-methyl-4-oxo-1,3-dihydroanthracen-9-yl]-3,8,9-trihydroxy-3-methyl-2,4-dihydroanthracen-1-one](/img/structure/B20953.png)
